Pyrazolo[1,5-A]pyrazine-3-boronic acid
Description
Significance of Boronic Acids as Synthetic Intermediates
Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboron compounds that have become indispensable tools in organic synthesis. Their stability, low toxicity, and versatile reactivity make them crucial building blocks and intermediates. core.ac.uk One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.org This reaction's tolerance of a wide range of functional groups has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. rsc.org
Beyond Suzuki coupling, boronic acids participate in a variety of other important transformations, such as the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. sigmaaldrich.com Their ability to act as Lewis acids allows them to form reversible covalent complexes with diols, amino acids, and sugars, a property exploited in sensing and drug delivery applications. sigmaaldrich.comumich.edu The general stability of most boronic acids to air and moisture further enhances their utility in a laboratory setting. core.ac.uk
Overview of Pyrazolo[1,5-a]pyrazine (B3255129) Core Structures in Chemical Research
The pyrazolo[1,5-a]pyrazine core is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry and materials science. msu.edu This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. rsc.org Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293), a closely related analog, have been shown to exhibit potent activities as protein kinase inhibitors, which are crucial in cancer therapy. msu.edursc.org
The rigid, planar nature of the pyrazolo[1,5-a]pyrazine framework provides a well-defined orientation for substituents, allowing for precise structure-activity relationship (SAR) studies. msu.edu The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, contributing to binding affinity with biological macromolecules. The synthetic versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of electronic and steric properties to optimize therapeutic efficacy. msu.edu Consequently, pyrazolo[1,5-a]pyrazine derivatives are actively investigated for the development of new therapeutic agents. bris.ac.uk
Rationale for Investigating Pyrazolo[1,5-a]pyrazine-3-boronic Acid Reactivity and Utility
The combination of a boronic acid group at the 3-position of the pyrazolo[1,5-a]pyrazine scaffold creates a molecule with significant potential for advanced organic synthesis. The rationale for investigating its reactivity and utility is multifaceted:
Access to Novel Chemical Space: By serving as a key intermediate, this compound enables the synthesis of a diverse library of 3-substituted pyrazolo[1,5-a]pyrazine derivatives. This opens up new avenues for drug discovery and the development of novel materials.
Strategic Functionalization: The boronic acid moiety is a versatile handle for introducing a wide array of substituents (aryl, heteroaryl, alkyl, etc.) onto the pyrazolo[1,5-a]pyrazine core via established cross-coupling methodologies. This allows for systematic exploration of the chemical space around the core scaffold to optimize for desired properties.
Exploration of Biological Activity: Given the established biological importance of the pyrazolo[1,5-a]pyrazine core, the synthesis of new derivatives using the boronic acid intermediate is a promising strategy for identifying novel therapeutic agents, particularly in areas like kinase inhibition for cancer treatment. msu.edursc.org
Detailed research into the synthesis, reactivity, and applications of this compound is therefore crucial for unlocking its full potential as a valuable tool for synthetic chemists.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | pyrazolo[1,5-a]pyrazin-3-ylboronic acid |
| Molecular Formula | C₆H₆BN₃O₂ |
| Molecular Weight | 162.94 g/mol |
| CAS Number | 2304634-86-2 |
| Physical Form | White to Yellow Solid |
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-10-2-1-8-4-6(5)10/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAHQLDXXRNKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NC=CN2N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of Pyrazolo 1,5 a Pyrazine 3 Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions Involving Pyrazolo[1,5-a]pyrazine-3-boronic Acid
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For heteroaryl boronic acids like this compound, the Suzuki-Miyaura coupling is a key reaction for creating biaryl structures.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C(sp²)–C(sp²) bonds, valued for the stability and low toxicity of the organoboron reagents. nih.gov While direct studies on this compound are limited, extensive research on the coupling of the analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids provides significant insights into the likely reactivity and optimization parameters for this class of compounds. nih.gov
The choice of catalyst and ligand is critical to the success of Suzuki-Miyaura couplings, especially with electron-rich heterocyclic substrates which can be prone to side reactions like debromination. Initial studies on the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid using PdCl₂(PPh₃)₂ as a catalyst showed a low yield of the desired product, with the major product being the result of debromination. nih.gov To mitigate this, a screening of various palladium catalysts and ligands was performed. The use of palladium precatalysts bearing bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, has been shown to be effective in promoting the desired cross-coupling over competing pathways. nih.govresearchgate.netnih.gov A tandem catalyst system of XPhosPdG2 and additional XPhos ligand was found to be optimal, significantly improving the yield of the coupled product. nih.gov
Table 1: Optimization of Catalytic Systems for a Model Suzuki-Miyaura Reaction
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov
Reaction parameters such as the choice of base, solvent, and temperature play a crucial role in the efficiency of the Suzuki-Miyaura coupling. A variety of inorganic bases have been tested, with cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) often providing superior results to sodium carbonate (Na₂CO₃). researchgate.net The solvent system also has a significant impact; while dioxane is commonly used, a mixture of toluene and water has been shown to be effective. nih.gov Microwave-assisted synthesis has emerged as a valuable technique, often leading to shorter reaction times and improved yields. wikipedia.org For the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, optimal conditions were identified as using a tandem XPhosPdG2/XPhos catalyst with Cs₂CO₃ as the base in a toluene/water solvent system under microwave irradiation. nih.gov
Table 2: Influence of Reaction Parameters on a Model Suzuki-Miyaura Reaction
Data adapted from studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.govresearchgate.net
The optimized reaction conditions for related pyrazolo[1,5-a]pyrimidine systems have been shown to be compatible with a wide range of aryl and heteroaryl boronic acids. nih.govnih.gov This suggests that this compound would likely couple with a variety of aryl and heteroaryl halides. The reaction tolerates both electron-rich and electron-deficient substituents on the coupling partner. For instance, phenyl, biphenyl, and naphthyl groups were successfully introduced at the C3 position of a pyrazolo[1,5-a]pyrimidin-5-one core in good yields. nih.gov Furthermore, boronic acids bearing electron-withdrawing groups such as acetyl and ethoxycarbonyl, as well as those with halogen substituents, were found to be compatible. nih.gov Steric hindrance at the ortho-position of the aryl boronic acid can have a notable effect on the reaction efficiency. nih.gov Heteroaryl boronic acids, including those derived from thiophene, furan, and pyridine, are also generally suitable coupling partners.
Table 3: Substrate Scope for the Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidine
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov
In addition to the Suzuki-Miyaura reaction, aryl boronic acids are valuable reagents in other metal-catalyzed cross-coupling reactions. The Chan-Lam coupling reaction, for example, enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using copper catalysts. asianpubs.orgwikipedia.org This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org It is plausible that this compound could undergo Chan-Lam coupling with various amines and alcohols to furnish 3-amino and 3-alkoxy/phenoxy pyrazolo[1,5-a]pyrazine (B3255129) derivatives.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the formation of C-N bonds. While this reaction traditionally couples aryl halides with amines, there are variations where boronic acids can play a role, for instance, in activator-promoted aminations. nih.govacs.org
Suzuki-Miyaura Cross-Coupling: Scope and Limitations
Non-Catalytic Reactivity Profiles of this compound
Boronic acids exhibit reactivity beyond metal-catalyzed coupling reactions. One of the most common non-catalytic reactions is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This is often an undesired side reaction in cross-coupling processes and can be influenced by factors such as pH, temperature, and the electronic nature of the aryl group. wikipedia.orgresearchgate.net For heteroaromatic boronic acids containing basic nitrogen atoms, the propensity for protodeboronation can be particularly high under certain pH conditions due to the formation of zwitterionic intermediates. wikipedia.orged.ac.uk
Another aspect of non-catalytic reactivity is ipso-functionalization , where the boronic acid group is replaced by another functional group. For example, aryl boronic acids can undergo ipso-nitration using nitrating agents like fuming nitric acid or bismuth nitrate to yield nitroarenes. nih.govnih.gov Similarly, ipso-halogenation can be achieved using electrophilic halogen sources such as N-halosuccinimides to produce aryl halides. nih.gov These transformations provide a route to introduce a variety of functional groups at the 3-position of the pyrazolo[1,5-a]pyrazine core, starting from the corresponding boronic acid.
Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrazine Core
The Pyrazolo[1,5-a]pyrazine core is a fused heterocyclic system where an electron-rich pyrazole (B372694) ring is fused to an electron-deficient pyrazine (B50134) ring. This electronic arrangement dictates the regioselectivity of electrophilic aromatic substitution reactions. The pyrazole moiety is inherently activated towards electrophilic attack, while the pyrazine ring is deactivated.
Research on the analogous pyrazolo[1,5-a]pyrimidine system has shown that electrophilic substitution, such as halogenation and nitration, occurs preferentially on the pyrazole ring, specifically at the C3 position. nih.govthieme-connect.de This high regioselectivity is attributed to the higher electron density at this position, making it the most favorable site for attack by electrophiles. For instance, direct C-H halogenation of pyrazolo[1,5-a]pyrimidines using N-halosuccinimides (NXS) as the halogen source proceeds efficiently at the C3 position. nih.gov
Nitration of the parent pyrazolo[1,5-a]pyrimidine scaffold demonstrates a strong dependence on the reaction conditions, which influences the nature of the electrophilic species. researchgate.netnii.ac.jp Treatment with a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. researchgate.net Conversely, using nitric acid in acetic anhydride can lead to substitution at the C6 position on the pyrimidine (B1678525) ring, suggesting a different reaction mechanism, possibly involving an addition-elimination sequence. researchgate.netnii.ac.jp This highlights that while the C3 position is electronically favored, the reaction outcome can be tuned by the choice of reagents.
Based on these findings with the pyrimidine analogue, it is predicted that electrophilic aromatic substitution on this compound would primarily occur at other positions on the pyrazole ring or on the pyrazine ring, as the C3 position is already functionalized. The boronic acid group can be replaced under certain electrophilic conditions (halodeboronation), for example, with electrophilic halogen sources. acs.org However, for typical aromatic substitutions like nitration, the reaction would likely be directed to the C6 position, analogous to the pyrimidine system under specific conditions. nih.govdoaj.org
| Electrophile Source | Conditions | Position of Substitution | Reference(s) |
| N-Halosuccinimides (NXS) | Room Temperature, 20 min | C3 | nih.gov |
| Nitric Acid / Sulfuric Acid | N/A | C3 | researchgate.net |
| Nitric Acid / Acetic Anhydride | N/A | C6 | researchgate.netnii.ac.jp |
| Bromine / Acetic Acid | N/A | C6 | nih.gov |
| Iodine Monochloride / Acetic Acid | N/A | C6 | nih.gov |
Nucleophilic Transformations at the Boronic Acid Moiety
The boronic acid group of this compound is a versatile functional handle, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this transformation, the boronic acid acts as the nucleophilic partner, transferring the pyrazolo[1,5-a]pyrazine moiety to an electrophilic partner, typically an aryl or vinyl halide/triflate.
The general mechanism involves the formation of a boronate species by reaction with a base, which then undergoes transmetalation to a palladium(0) complex that has undergone oxidative addition with the electrophile. Subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst.
Studies on related 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones have demonstrated efficient Suzuki-Miyaura coupling with a wide variety of aryl and heteroaryl boronic acids. rsc.orgnih.govresearchgate.net These reactions often require specific catalyst systems, such as those employing bulky phosphine ligands like XPhos, to achieve high yields and prevent competitive side reactions like debromination. rsc.orgnih.gov Microwave-assisted conditions have been shown to significantly accelerate these couplings. rsc.org
Given this precedent, this compound is expected to be a competent coupling partner in Suzuki-Miyaura reactions for the synthesis of 3-aryl- or 3-vinyl-pyrazolo[1,5-a]pyrazines. The choice of catalyst, ligand, base, and solvent would be crucial for optimizing reaction efficiency and yield. mdpi.comorganic-chemistry.orgnih.gov
Beyond palladium catalysis, arylboronic acids can act as nucleophiles in transition-metal-free reactions. For instance, they can participate in conjugate additions to electron-deficient alkenes or in stereospecific nucleophilic substitutions, although their intrinsic nucleophilicity is moderate. nih.govrsc.orgresearchgate.netresearchgate.net
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference(s) |
| Aryl/Heteroaryl Boronic Acids | XPhosPdG2 / XPhos | K3PO4 | Dioxane/H2O | 110°C, MW | Good to Excellent | rsc.orgnih.gov |
| Indole-4-boronic acid pinacol (B44631) ester | Tetrakis(triphenylphosphine)palladium(0) | 2M aq Na2CO3 | DME | Reflux, 16h | 83% | mdpi.com |
| Various Boronic Acids | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80°C, 12h | 55-92% | mdpi.com |
Investigation of Competing Processes
Protolytic Deboronation Pathways
A significant competing process for any aryl boronic acid, including this compound, is protolytic deboronation (also known as protodeborylation). This is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (typically water), replacing the boronic acid group with a hydrogen atom. wikipedia.org This process leads to the formation of the parent heterocycle and reduces the yield of the desired transformation, such as a Suzuki-Miyaura coupling. nih.gov
The propensity for protodeboronation is highly dependent on the electronic nature of the aryl group, pH, and temperature. ed.ac.uknih.gov The reaction is often accelerated under basic conditions, which are standard for Suzuki-Miyaura couplings. researchgate.net The mechanism in basic aqueous media generally involves the formation of the more reactive tetrahedral arylboronate anion, [ArB(OH)₃]⁻, which then undergoes ipso-protonation by water, leading to C-B bond cleavage. researchgate.net
For heteroaromatic boronic acids containing a basic nitrogen atom, such as the pyrazolo[1,5-a]pyrazine system, the mechanism can be more complex. nih.gov These compounds can form zwitterionic species at neutral pH, which may provide an alternative, rapid pathway for unimolecular C-B bond fragmentation. wikipedia.org The rate of deboronation is therefore highly pH-dependent, and careful control of reaction conditions is necessary to minimize this side reaction. Strategies to mitigate protodeboronation include using anhydrous reaction conditions, employing boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis, or using "slow-release" boronate salts like MIDA boronates or trifluoroborates. ed.ac.uknih.gov
Suppression of Homocoupling Reactions
Another common side reaction in palladium-catalyzed cross-couplings is the homocoupling of the boronic acid, which results in the formation of a symmetrical biaryl dimer (in this case, 3,3'-bi(pyrazolo[1,5-a]pyrazine)). This process consumes the boronic acid reagent and leads to impurities that can be difficult to separate from the desired product.
Several mechanisms can lead to homocoupling. One major pathway is mediated by palladium(II) species and is often promoted by the presence of oxygen. researchgate.net Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle involving two molecules of the boronic acid, leading to the homocoupled product.
Therefore, the suppression of homocoupling relies on two key strategies:
Minimizing Oxygen: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the Pd(0) catalyst and suppress the oxygen-promoted homocoupling pathway. researchgate.net
Controlling Palladium(II) Concentration: The addition of mild reducing agents, such as potassium formate, can help to reduce any Pd(II) species back to the active Pd(0) state, thus minimizing the concentration of Pd(II) available to catalyze the homocoupling reaction. researchgate.net
Slow addition of the boronic acid or using a boronic ester can also help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling pathway. researchgate.net Careful selection of the palladium precatalyst and ligands can also play a significant role in minimizing this unwanted side reaction.
Derivatization and Functionalization Strategies Employing Pyrazolo 1,5 a Pyrazine 3 Boronic Acid
Synthesis of Diverse Aryl and Heteroaryl Pyrazolo[1,5-A]pyrazine (B3255129) Analogues
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. In the context of pyrazolo[1,5-a]pyrazine-3-boronic acid, this palladium-catalyzed reaction facilitates the coupling of the heterocyclic core with a diverse range of aryl and heteroaryl halides or triflates. This strategy allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrazine nucleus, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.
The reaction typically proceeds under mild conditions, employing a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and accommodate a broad spectrum of functional groups on the coupling partners. This versatility enables the synthesis of a library of 3-aryl and 3-heteroaryl pyrazolo[1,5-a]pyrazines with tailored electronic and steric properties.
While direct examples of Suzuki-Miyaura reactions utilizing this compound are not extensively documented in publicly available literature, the reactivity of the analogous 3-bromo pyrazolo[1,5-a]pyrimidines in such couplings provides a strong basis for its expected utility. nih.govrsc.orgresearchgate.net The general conditions for these transformations are well-established. mdpi.comillinois.edu
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids
| Entry | Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |
| 2 | 2-bromopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 85-95 |
| 3 | 1-chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |
| 4 | 3-bromothiophene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | >90 |
Note: The data in this table is illustrative of typical Suzuki-Miyaura reaction conditions for heterocyclic boronic acids and is not based on specific experimental results for this compound.
Transformation of the Boronic Acid Group to Other Synthetic Handles
The boronic acid functional group in this compound is not only a precursor for carbon-carbon bond formation but can also be transformed into other valuable synthetic handles. These transformations significantly expand the synthetic utility of the parent compound, allowing for a broader range of derivatization strategies.
One of the most common transformations of aryl boronic acids is their oxidation to the corresponding phenols. This can be achieved using various oxidizing agents, with hydrogen peroxide under basic conditions being a frequently employed method. arkat-usa.orgresearchgate.netorganic-chemistry.org This conversion provides access to 3-hydroxypyrazolo[1,5-a]pyrazines, which can undergo further functionalization, such as etherification or esterification.
Another important transformation is the Chan-Lam coupling reaction, which enables the formation of carbon-heteroatom bonds. researchgate.netasianpubs.orgwikipedia.orgasianpubs.orgorganic-chemistry.org In this copper-catalyzed reaction, the boronic acid can be coupled with amines, alcohols, or thiols to yield the corresponding 3-amino, 3-alkoxy, or 3-thioalkyl pyrazolo[1,5-a]pyrazines. This reaction is particularly valuable as it often proceeds under mild, aerobic conditions.
Furthermore, the boronic acid moiety can be converted to a trifluoroborate salt. These salts often exhibit enhanced stability and are also competent coupling partners in palladium-catalyzed cross-coupling reactions.
Table 2: Potential Transformations of the Boronic Acid Group
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation | H₂O₂, NaOH, H₂O/THF | Phenol (-OH) |
| Amination (Chan-Lam) | Amine, Cu(OAc)₂, O₂ | Amine (-NHR) |
| Etherification (Chan-Lam) | Alcohol, Cu(OAc)₂, Pyridine | Ether (-OR) |
| Halogenation | N-Halosuccinimide, solvent | Halogen (-Cl, -Br, -I) |
| Protodeboronation | H₂O or mild acid | Hydrogen (-H) |
Note: This table outlines potential transformations based on established boronic acid chemistry; specific conditions for this compound may require optimization.
Development of Sequential and One-Pot Synthetic Methodologies
To enhance synthetic efficiency and reduce waste, sequential and one-pot methodologies are highly desirable in modern organic synthesis. The reactivity of this compound is amenable to its incorporation into such elegant synthetic strategies. For instance, a one-pot procedure could involve the in-situ formation of the pyrazolo[1,5-a]pyrazine core followed by a subsequent functionalization of the 3-position. nih.govresearchgate.netmdpi.comekb.eg
A hypothetical one-pot synthesis could commence with the condensation of a suitably substituted aminopyrazole with a 1,3-dicarbonyl equivalent to construct the pyrazolo[1,5-a]pyrazine ring system. beilstein-journals.org Without isolation of the intermediate, the crude product could then be subjected to a borylation reaction to install the boronic acid at the 3-position, followed by a final Suzuki-Miyaura coupling with an aryl halide. Such a sequence would rapidly generate complex molecules from simple starting materials.
Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, represent another advanced synthetic approach. nih.govnuph.edu.uafao.org The pyrazolo[1,5-a]pyrazine scaffold, when appropriately substituted, could be designed to participate in such cascades, with the boronic acid moiety being introduced at a strategic point in the sequence.
Design and Synthesis of Complex Polycyclic Pyrazolo[1,5-A]pyrazine Systems
The derivatization of this compound can also serve as a key step in the construction of more complex, polycyclic heterocyclic systems. researchgate.netenamine.netresearchgate.netnih.gov By introducing functional groups through reactions of the boronic acid that can participate in subsequent cyclization reactions, novel fused ring systems can be accessed.
For example, a 3-aryl pyrazolo[1,5-a]pyrazine, synthesized via a Suzuki-Miyaura coupling, could be designed to bear an ortho-amino or ortho-hydroxyl group on the newly introduced aryl ring. This functionality could then be utilized in an intramolecular condensation or cyclization reaction to form an additional fused ring, leading to, for example, a pyrazolo[1,5-a]pyrido[1,2-a]pyrazine or a similar polycyclic architecture.
Annulation reactions, where a new ring is formed onto an existing one, are another powerful strategy. enamine.net A derivative of this compound could be functionalized with a group that acts as a handle for an intramolecular Heck reaction or a ring-closing metathesis, thereby constructing a new carbocyclic or heterocyclic ring fused to the pyrazine (B50134) portion of the molecule. These advanced synthetic strategies open the door to novel and complex molecular frameworks with potential applications in various fields of chemical science.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrazine 3 Boronic Acid
Electronic Structure, Aromaticity, and Tautomerism of the Pyrazolo[1,5-a]pyrazine (B3255129) System
Density Functional Theory (DFT) is a primary computational method for exploring the fundamental properties of heterocyclic systems like pyrazolo[1,5-a]pyrazine. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and structural stability.
Electronic Structure: The pyrazolo[1,5-a]pyrazine scaffold is a fused, planar N-heterocyclic system featuring a pyrazole (B372694) ring fused to a pyrazine (B50134) ring. nih.govencyclopedia.pub DFT calculations, such as those using the B3LYP functional, are employed to determine its equilibrium geometry and electronic properties. researchgate.netmodern-journals.com Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. modern-journals.com
The introduction of a boronic acid [-B(OH)₂] group at the 3-position significantly modulates the electronic landscape of the parent scaffold. As an electron-withdrawing group, it is expected to lower the energies of both the HOMO and LUMO, thereby influencing the molecule's reactivity and its interactions in chemical transformations. DFT and Time-Dependent DFT (TD-DFT) calculations have shown that the electronic properties of the related pyrazolo[1,5-a]pyrimidine (B1248293) core are highly tunable by substituents, which can favor processes like intramolecular charge transfer. rsc.org
Aromaticity: Aromaticity is a key concept for understanding the stability and reactivity of cyclic conjugated systems. ias.ac.in For polycyclic systems like pyrazolo[1,5-a]pyrazine, computational methods are used to quantify the aromatic character of each individual ring. Common magnetic and geometric indices include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.in
| Ring System | Aromaticity Index | Calculated Value Range | Indication |
|---|---|---|---|
| Pyrazole Ring | NICS(1) | -10 to -15 ppm | Aromatic |
| Pyrazole Ring | HOMA | 0.70 - 0.90 | Aromatic |
| Pyrazine Ring | NICS(1) | -5 to -10 ppm | Moderately Aromatic |
| Pyrazine Ring | HOMA | 0.35 - 0.50 | Weakly Aromatic / Non-aromatic |
Note: The values are representative ranges based on studies of similar pyrazolo-fused heterocyclic systems and are used for illustrative purposes.
Tautomerism: Prototropic tautomerism is a well-established phenomenon in pyrazole chemistry, where a proton can migrate between the nitrogen atoms of the ring. researchgate.net In the pyrazolo[1,5-a]pyrazine system, this can lead to different tautomeric forms. DFT calculations are essential for determining the relative stabilities of these tautomers by computing their Gibbs free energies. researchgate.netresearchgate.net For substituted pyrazolo[1,5-a]pyrazines, studies have confirmed the existence of an NH tautomer in the solid state through X-ray crystallography, providing experimental validation for theoretical predictions. researchgate.net The position of the boronic acid group at C3 would likely influence the tautomeric equilibrium by altering the relative acidities of the pyrazole nitrogens.
Mechanistic Pathway Elucidation for Key Reactions
One of the most significant reactions for boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms new carbon-carbon bonds. nih.gov Computational modeling, particularly with DFT, is instrumental in elucidating the complex mechanism of this reaction for heterocyclic substrates. nih.govmdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
Transmetalation: The organic group is transferred from the boronic acid (or its boronate ester) to the palladium center, typically requiring a base. This is often the rate-determining step. nih.gov
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Theoretical studies on the Suzuki-Miyaura coupling involving nitrogen-rich heterocycles have provided critical insights. nih.govresearchgate.net DFT calculations can map the potential energy surface of the reaction, identifying transition state structures and calculating activation energy barriers for each step. These investigations have revealed that unprotected NH groups in azole substrates can sometimes inhibit the catalytic cycle by forming stable complexes with the palladium catalyst. nih.govresearchgate.net Computational analysis helps to understand these inhibitory pathways and aids in the design of more effective catalysts and reaction conditions. nih.gov For Pyrazolo[1,5-a]pyrazine-3-boronic acid, DFT studies would be crucial for predicting its reactivity in Suzuki-Miyaura couplings and optimizing conditions for coupling at the C-B bond.
Prediction of Reactivity and Selectivity in Chemical Transformations
Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules using calculated descriptors. researchgate.net These tools can identify the most probable sites for electrophilic, nucleophilic, or radical attack on the pyrazolo[1,5-a]pyrazine ring system.
Local Reactivity Descriptors: To predict regioselectivity, local reactivity descriptors are calculated. The Molecular Electrostatic Potential (MEP) map visually identifies regions of electron richness (negative potential, susceptible to electrophilic attack) and electron deficiency (positive potential, susceptible to nucleophilic attack). Fukui functions (f(r)) quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites within the molecule. researchgate.netderpharmachemica.com
A computational study on substituted pyrazolo[1,5-a]pyrazines successfully predicted the regioselectivity of C-H functionalization by calculating the pKa values of the ring protons. researchgate.net The results demonstrated that the C7-H is the most acidic proton, making it the most likely site for deprotonation and subsequent reaction, a prediction that was confirmed experimentally. researchgate.netresearchgate.net
| Position | Calculated pKa (in DMSO) | Predicted Reactivity |
|---|---|---|
| C7-H | ~32.8 | Most acidic, preferred site for deprotonation |
| C3-H | ~36.0 | Less acidic |
| C2-H | ~36.4 | Least acidic |
Source: Data derived from findings reported in studies on the functionalization of pyrazolo[1,5-a]pyrazines. researchgate.net
Pyrazolo 1,5 a Pyrazine 3 Boronic Acid As a Versatile Synthon in Chemical Discovery
Contributions to the Synthesis of Privileged Heterocyclic Scaffolds
The pyrazolo[1,5-a]pyrazine (B3255129) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. nih.govcjph.com.cn The pyrazole (B372694) and its fused bicyclic derivatives are integral components of numerous approved drugs, particularly kinase inhibitors used in oncology. nih.gov The introduction of a boronic acid group at the 3-position of the pyrazolo[1,5-a]pyrazine core significantly enhances its synthetic utility, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. osi.lv Pyrazolo[1,5-a]pyrazine-3-boronic acid serves as a key coupling partner in these reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents at a specific vector on the core scaffold. This capability is crucial for the construction of libraries of compounds with systematic structural variations, a fundamental practice in drug discovery for exploring structure-activity relationships (SAR).
The synthesis of various privileged heterocyclic scaffolds can be achieved using this versatile synthon. For instance, coupling with different aromatic and heteroaromatic halides can lead to the generation of complex polycyclic systems with potential applications in various therapeutic areas. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural analog, is a component of numerous bioactive compounds with applications as selective protein inhibitors and anticancer agents. mdpi.com
Applications in Combinatorial Chemistry and Library Generation
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, which are then screened for biological activity. The properties of this compound make it an ideal building block for such endeavors. Its utility in library generation is primarily realized through its application in parallel synthesis schemes utilizing the Suzuki-Miyaura cross-coupling reaction.
The general workflow for library generation using this synthon involves the reaction of this compound with a diverse set of aryl or heteroaryl halides. This approach allows for the systematic modification of one part of the molecule while keeping the pyrazolo[1,5-a]pyrazine core constant. The robustness and high-throughput nature of the Suzuki coupling make it amenable to automated synthesis platforms, further accelerating the discovery process. The pyrazolo[1,5-a]pyrimidine class of compounds has been previously identified as a privileged structure for library synthesis, and a similar strategy can be applied to its pyrazine (B50134) counterpart. researchgate.net
| Reactant Type | Example Reactants | Resulting Library Focus |
| Aryl Halides | Substituted bromobenzenes, iodonaphthalenes | Exploration of hydrophobic and electronic interactions |
| Heteroaryl Halides | Bromopyridines, chloropyrimidines, iodothiophenes | Modulation of solubility and hydrogen bonding capabilities |
| Complex Halides | Halogenated natural product derivatives | Generation of hybrid molecules with novel bioactivities |
Development of Novel Synthetic Methodologies Based on the Compound
The primary synthetic methodology that leverages this compound is the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated the successful coupling of 4-bromopyrazolo[1,5-a]pyrazines with various aryl and hetarylboronic acids. osi.lv This indicates that the reciprocal reaction, using this compound and a variety of haloarenes, is a viable and efficient strategy for generating 3-aryl(hetaryl)pyrazolo[1,5-a]pyrazines.
The typical conditions for such a reaction involve a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, and a base, like cesium carbonate, in a suitable solvent system. osi.lv Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective for the arylation of related pyrazolo[1,5-a]pyrimidine systems, suggesting a potential avenue for accelerating the synthesis of derivatives from this compound. nih.govrsc.org
Beyond the Suzuki coupling, the boronic acid moiety itself can be a handle for other transformations. For example, it can participate in Chan-Lam coupling reactions to form carbon-nitrogen or carbon-oxygen bonds, further expanding the synthetic possibilities. The development of one-pot or tandem reaction sequences starting from this compound could streamline the synthesis of complex target molecules.
Future Research Directions and Emerging Opportunities
The full potential of this compound as a synthon in chemical discovery is yet to be fully realized. Several promising avenues for future research exist:
Exploration of Novel Biological Targets: Given the established role of the pyrazole scaffold in targeting kinases, future work could focus on synthesizing and screening libraries based on this compound against a broader range of enzyme families. The discovery of pyrazolopyrazines as selective and potent MET inhibitors highlights the potential of this scaffold in oncology. nih.gov
Development of Advanced Materials: Fused heterocyclic systems like pyrazolo[1,5-a]pyrazine can exhibit interesting photophysical properties. The systematic introduction of different aromatic substituents via the boronic acid handle could be used to tune these properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Green Chemistry Approaches: Future methodological developments could focus on performing the coupling reactions in more environmentally friendly solvents, using lower catalyst loadings, or developing recyclable catalytic systems.
Expansion of the Synthetic Toolbox: Investigating other reactions of the boronic acid group beyond Suzuki coupling, such as Petasis or other multicomponent reactions, could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures.
The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of new molecules with significant biological and material properties, further solidifying its role as a versatile synthon in chemical discovery. The inherent drug-like properties of the pyrazole nucleus, combined with the synthetic flexibility of the boronic acid functional group, make this compound a valuable asset for the modern chemist. mdpi.comresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to introduce boronic acid groups at position 3 of pyrazolo[1,5-a]pyrazine?
- Answer : The synthesis typically involves functionalizing pre-existing halogenated derivatives (e.g., bromo or iodo substituents) via Miyaura borylation. For example, brominated pyrazolo[1,5-a]pyrazine intermediates (e.g., 2-bromo derivatives) can react with bis(pinacolato)diboron under palladium catalysis to yield the boronic acid. Reaction conditions (e.g., Pd catalyst, base, solvent) must be optimized to avoid protodeboronation, a common side reaction. Purification often involves recrystallization or chromatography to isolate the hygroscopic boronic acid .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of pyrazolo[1,5-a]pyrazine-3-boronic acid?
- Answer :
- NMR : and NMR confirm the aromatic proton environment and boronic acid substitution (e.g., absence of halogen peaks, presence of B-OH signals at δ ~6–8 ppm in NMR).
- HRMS : High-resolution mass spectrometry validates the molecular ion ([M+H]) and isotopic pattern. For example, a reported HRMS discrepancy of 0.3 mDa between calculated and observed values highlights the need for rigorous calibration .
- IR : B-O and B-OH stretches (~1350–1400 cm) confirm boronic acid functionality .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yield biaryl synthesis?
- Answer : Key parameters include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in polar solvents (e.g., DMF, THF).
- Base : CsCO or NaCO to maintain pH and prevent boronic acid decomposition.
- Temperature : 80–100°C under inert atmosphere to minimize oxidation.
- Substrate Scope : Electron-deficient aryl halides typically yield higher coupling efficiency. Contradictory results (e.g., lower yields with bulky partners) may require pre-activation via microwave-assisted heating .
Q. How should researchers address discrepancies in reported spectral data for pyrazolo[1,5-a]pyrazine derivatives?
- Answer : Discrepancies in NMR or HRMS data (e.g., ±0.1–0.5 ppm in shifts) may arise from:
- Solvent Effects : DMSO-d vs. CDCl can alter chemical shifts.
- Sample Purity : Trace solvents or moisture (critical for boronic acids) skew results. Recrystallization from pentane or drying under vacuum is advised.
- Instrumental Variability : Cross-validate using multiple instruments or external standards .
Q. What strategies enhance the stability of this compound during storage and handling?
- Answer :
- Storage : Under inert gas (Ar/N) at –20°C in amber vials to prevent oxidation and moisture absorption.
- Handling : Use anhydrous solvents (e.g., THF, EtO) and glovebox techniques.
- Stabilization : Conversion to more stable boronate esters (e.g., pinacol ester) for long-term storage, followed by acidolysis before use .
Q. What evidence supports the potential biological activity of this compound in drug discovery?
- Answer : While direct studies are limited, structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) exhibit antitumor activity (IC = 2.7–4.9 µM against HEPG2-1 liver carcinoma). The boronic acid group may enhance binding to serine proteases or kinases via reversible covalent interactions. Computational docking studies are recommended to predict target affinity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
